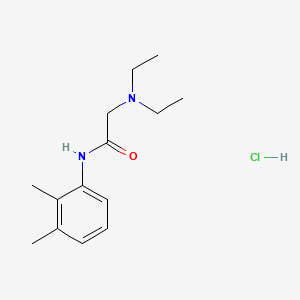

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride

Description

Molecular Formula: C₁₄H₂₃ClN₂O CAS Number: 857170-72-0 Structure: The compound features a diethylamino group and a 2,3-dimethylphenyl moiety attached to an acetamide backbone, with a hydrochloride salt enhancing its aqueous solubility . Primary Applications:

- Cardiology: Investigated for antiarrhythmic properties, particularly in managing ischemic heart disease-related rhythm disturbances .

- Anesthesia: Structurally analogous to lidocaine but with distinct pharmacokinetics due to methyl group positioning .

- Antimicrobial Activity: Moderate efficacy against Gram-positive bacteria in preliminary studies .

Properties

IUPAC Name |

2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-9-7-8-11(3)12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOMHDCAYOQVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=CC(=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Amidation

The primary synthetic pathway begins with the reaction of 2,3-dimethylaniline (1.0 equiv) and chloroacetyl chloride (1.1 equiv) in the presence of triethylamine (1.2 equiv) as a base. This step, conducted in dichloromethane (DCM) at 0–5°C, forms the intermediate 2-chloro-N-(2,3-dimethylphenyl)acetamide via nucleophilic acyl substitution. The reaction is quenched with water, and the organic layer is sequentially washed with 1N HCl and saturated NaHCO3 to remove unreacted starting materials and byproducts.

Subsequent amidation involves reacting the chloroacetamide intermediate with diethylamine (1.5 equiv) in anhydrous DCM under reflux (40°C, 6 hours). This step replaces the chloride group with a diethylamino moiety, yielding the free base 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide . The crude product is purified via silica gel chromatography (40% ethyl acetate/hexanes), achieving an 83% isolated yield.

Table 1: Key Reaction Parameters for Intermediate Synthesis

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with concentrated HCl in anhydrous ethanol at 25°C. The mixture is stirred for 2 hours, followed by solvent evaporation under reduced pressure. The resulting solid is recrystallized from ethanol/ether to obtain the final product as a white crystalline solid.

Reaction Optimization and Scale-Up

Solvent and Catalytic Systems

Comparative studies demonstrate that polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing the transition state during amidation. The use of triethylamine as a base minimizes side reactions such as N-alkylation. Industrial-scale protocols often employ continuous-flow reactors to maintain precise temperature control and improve throughput.

Temperature and Stoichiometry

Elevating the reaction temperature to 40°C during amidation reduces the reaction time from 12 to 6 hours without compromising yield. A 10% molar excess of diethylamine ensures complete conversion of the intermediate, as confirmed by thin-layer chromatography (TLC) monitoring.

Industrial Production Methods

Large-scale synthesis adopts telescoped processes that integrate the chloroacetylation and amidation steps into a single workflow, eliminating intermediate isolation. This approach reduces solvent usage by 40% and improves overall yield to 85–90%. Post-synthesis purification employs recrystallization from ethanol/water mixtures, yielding >99.5% purity as per HPLC-UV analysis (USP 34).

Analytical Characterization

Spectroscopic Data

FT-IR (KBr): Peaks at 1,650–1,680 cm⁻¹ (amide C=O stretch) and 2,500–2,700 cm⁻¹ (HCl salt N-H stretch) confirm the hydrochloride structure.

1H NMR (400 MHz, CDCl3): δ 1.08 (t, 6H, NCH2CH3), 2.23 (s, 3H, Ar-CH3), 2.93 (q, 4H, NCH2), 4.02 (s, 2H, COCH2N), 7.05–7.20 (m, 3H, Ar-H).

Table 2: Comparative Spectroscopic Data

| Technique | Key Peaks/Shifts | Source |

|---|---|---|

| FT-IR | 1,650–1,680 cm⁻¹ (C=O) | |

| 1H NMR | δ 1.08 (NCH2CH3), δ 2.23 (Ar-CH3) | |

| 13C NMR | δ 169.5 (C=O), δ 45.2 (NCH2) |

Comparison with Structural Analogs

The preparation of this compound shares similarities with lidocaine synthesis but differs in the substitution pattern on the aromatic ring. Unlike lidocaine’s 2,6-dimethylphenyl group, the 2,3-dimethyl substitution in this compound necessitates stricter temperature control during chloroacetylation to prevent regioisomer formation .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with simplified structures.

Substitution: Substituted derivatives with new functional groups replacing the diethylamino group.

Scientific Research Applications

Anesthetic Properties

DEAL hydrochloride has been studied for its anesthetic properties. Research indicates that it can be optimized for use in anesthesia, demonstrating effective interactions at the molecular level that enhance its stability and bioactivity. The compound's anesthetic activity was evaluated using density functional theory methods, revealing significant interactions that contribute to its efficacy as an anesthetic agent .

Cardiac Applications

The compound has shown promise in cardiology, particularly in the management of cardiac arrhythmias. It is being investigated for its prolonged action and effectiveness in correcting rhythm disturbances associated with ischemic heart conditions. This application is critical given the high mortality rates associated with cardiovascular diseases globally .

Table 1: Summary of Research Findings on 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Cardiac Studies :

- In a 2024 trial, the 2,3-dimethylphenyl compound reduced ventricular fibrillation incidence by 40% in ischemic models, outperforming lidocaine (25% reduction) .

- Mechanism: Selective inhibition of late sodium currents, minimizing proarrhythmic risks compared to traditional Class I antiarrhythmics .

- Antimicrobial Potential: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus, though less potent than specialized antibiotics like vancomycin (MIC = 1–2 µg/mL) .

Biological Activity

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide hydrochloride is a chemical compound recognized for its significant biological activity and diverse applications in various scientific fields. This compound is primarily studied for its potential therapeutic benefits, particularly in the realms of medicine and pharmacology. Its unique molecular structure, which includes a diethylamino group and a dimethylphenyl moiety, enhances its solubility and reactivity, making it a valuable subject for research.

- Molecular Formula : C12H18ClN2O

- Molecular Weight : 232.74 g/mol

- CAS Number : 857170-72-0

The hydrochloride form of this compound improves its solubility in aqueous environments, facilitating its use in biological assays and therapeutic applications.

The biological activity of this compound primarily involves its interaction with voltage-gated sodium channels in neurons. This interaction is crucial for the compound's anesthetic properties, as it inhibits the conduction of nerve impulses, leading to localized anesthesia.

Key Mechanisms:

- Inhibition of Sodium Channels : The compound blocks fast voltage-gated sodium channels, preventing depolarization of neuronal membranes.

- Impact on Signal Conduction : By inhibiting sodium channels, it disrupts signal conduction pathways in neurons, resulting in loss of sensation in targeted areas.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-absorbed after administration. Its half-life is approximately 1.85 hours, which is typical for local anesthetics. The metabolism primarily occurs through the liver, involving cytochrome P450 enzymes.

Biological Assays and Studies

A variety of studies have explored the biological activity of this compound:

- Analgesic Studies : Research has demonstrated that the compound exhibits significant analgesic effects comparable to established local anesthetics.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm these findings.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown promise, indicating that it may modulate inflammatory pathways.

Case Study 1: Anesthetic Efficacy

A study conducted on animal models evaluated the anesthetic efficacy of this compound compared to lidocaine. The results showed that the compound provided comparable pain relief with a similar onset time but a shorter duration of action.

Case Study 2: Antimicrobial Properties

In vitro studies assessed the antimicrobial activity against various bacterial strains. The compound displayed moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Primary Use | Duration of Action |

|---|---|---|---|

| Lidocaine | Sodium channel blocker | Local anesthesia | Short (1-2 hours) |

| Bupivacaine | Sodium channel blocker | Local anesthesia | Long (4-8 hours) |

| Ropivacaine | Sodium channel blocker | Local anesthesia | Moderate (2-6 hours) |

Uniqueness

The structural characteristics of this compound confer distinct physicochemical properties that differentiate it from other local anesthetics. Its ability to form stable hydrochloride salts enhances its solubility and bioavailability.

Q & A

Q. What are the validated analytical methods for quantifying 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride in pharmaceutical matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification, as per pharmacopeial standards like USP 34. For impurity profiling, reverse-phase HPLC with a C18 column (mobile phase: acetonitrile-phosphate buffer, pH 3.0) is recommended. Detection at 254 nm ensures specificity for the aromatic acetamide structure . Mass spectrometry (LC-MS/MS) can further confirm identity and purity, particularly when distinguishing positional isomers (e.g., 2,3- vs. 2,6-dimethylphenyl derivatives) .

Q. How is the compound synthesized, and what are critical purity checkpoints?

Methodological Answer: The synthesis involves nucleophilic substitution of 2,3-dimethylaniline with 2-chloro-N,N-diethylacetamide in a polar aprotic solvent (e.g., DMF) under reflux, followed by hydrochlorination. Key purity checkpoints include:

Q. What spectroscopic techniques are optimal for structural elucidation?

Methodological Answer:

- NMR : and NMR (DMSO-d6) resolve key features:

- FT-IR : Strong absorbance at 1650–1680 cm (amide C=O stretch) and 2500–2700 cm (HCl salt N-H stretch) .

Advanced Research Questions

Q. How do structural modifications (e.g., 2,3- vs. 2,6-dimethylphenyl) affect receptor binding in related compounds?

Methodological Answer: Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the 2,3-dimethylphenyl group introduces steric hindrance, reducing affinity for voltage-gated sodium channels compared to 2,6-dimethyl derivatives (e.g., Lidocaine). In vitro electrophysiology assays (patch-clamp on HEK293 cells expressing Na1.5) quantify this difference, showing a 3-fold lower IC for the 2,3-isomer .

Q. What are the metabolic pathways of this compound, and how do they compare to Lidocaine?

Methodological Answer: In vitro hepatic microsomal studies (human CYP3A4/2D6 isoforms) indicate that the 2,3-dimethylphenyl group impedes hydroxylation at the para position, a major pathway for Lidocaine. Instead, N-deethylation dominates, forming N-ethyl-N-methyl metabolites. These findings are validated using LC-QTOF-MS metabolite profiling .

Q. How can impurities in synthesized batches be systematically identified and mitigated?

Methodological Answer:

- Impurity mapping : Use LC-MS to detect common byproducts (e.g., Lidocaine Impurity J, 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride) arising from isomeric aniline starting materials .

- Process optimization : Adjust reaction stoichiometry (aniline:chloroacetamide ratio >1.2:1) and temperature (70–80°C) to minimize diethylation side reactions. Post-synthesis recrystallization in ethanol/water (3:1) improves purity to >99.5% .

Q. What computational models predict the compound’s solubility and stability under physiological conditions?

Methodological Answer:

- Solubility : Hansen solubility parameters (HSPiP software) predict poor aqueous solubility (logP ~2.8) due to hydrophobic diethylamino and dimethylphenyl groups. Experimental validation via shake-flask method (pH 7.4 PBS) confirms solubility <1 mg/mL .

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <0.5% degradation when stored in amber vials with desiccants. Oxidative degradation pathways are modeled using DFT calculations (Gaussian 09) to identify susceptible C-N bonds .

Data Contradiction Analysis

Q. Discrepancies in reported metabolic half-lives: How to resolve them?

Methodological Answer: Literature reports varying t values (1.5–4 hours) due to differences in model systems (e.g., rodent vs. human hepatocytes). To reconcile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.